Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1160247-03-9) is a heterocyclic spiro compound with the molecular formula C₁₃H₂₂N₂O₄ and a molecular weight of 270.329 g/mol . Its structure features a spirocyclic core comprising a six-membered oxa (oxygen-containing) ring fused to a six-membered diaza (two-nitrogen) ring, with a tert-butyl carbamate group at position 9 and a ketone group at position 2. The compound is widely used as a building block in medicinal chemistry, particularly for synthesizing protease inhibitors and kinase modulators due to its rigid spiroarchitecture and hydrogen-bonding capabilities . It is commercially available from suppliers such as Combi-Blocks (95% purity) and Aladdin Scientific (≥97% purity) .
Properties
IUPAC Name |
tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-13(5-7-15)9-18-8-10(16)14-13/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXMLYAKUCFKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its spirocyclic structure is of particular interest in drug design due to the following:
a. Antimicrobial Activity
Research indicates that compounds with spirocyclic frameworks often exhibit antimicrobial properties. The unique arrangement of atoms in tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane may enhance its interaction with biological targets, potentially leading to the development of new antibiotics or antifungal agents .
b. Anticancer Properties
Studies have suggested that derivatives of diazaspiro compounds can inhibit cancer cell proliferation. The compound's ability to modify biological pathways makes it a candidate for further research in anticancer drug development .
Organic Synthesis
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane is also valuable in synthetic organic chemistry:
a. Building Block for Complex Molecules
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its functional groups can undergo various chemical reactions, making it suitable for constructing diverse molecular architectures.
b. Synthesis of APIs (Active Pharmaceutical Ingredients)
Due to its structural characteristics, tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane can be used in synthesizing APIs for pharmaceuticals, particularly those targeting neurological and infectious diseases .
Case Study 1: Antimicrobial Development
A study conducted by Boehringer Ingelheim explored the antimicrobial properties of spirocyclic compounds similar to tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane. The results indicated significant inhibition of bacterial growth, leading to further investigations into its potential as a new antibiotic class .
Case Study 2: Anticancer Research
In a collaborative research project at a leading university, researchers synthesized derivatives of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane and tested their effects on various cancer cell lines. The findings revealed that certain derivatives exhibited promising cytotoxic effects against breast and lung cancer cells, warranting further preclinical studies .
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[5.5]undecane scaffold is highly versatile, with modifications to substituents, oxygen/nitrogen positions, and stereochemistry significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Analysis
Impact of Oxo/Oxa Positioning :
- The 2-oxo-4-oxa variant (target compound) exhibits stronger hydrogen-bonding capacity compared to the 3-oxo-1-oxa analog (CAS 1160247-07-3), as the ketone at position 2 aligns better with the oxygen in the oxa ring for intramolecular interactions .
- The 3-oxo derivative (CAS 1160247-07-3) shows reduced crystallinity due to disrupted symmetry, complicating formulation but enhancing solubility in polar solvents .
Role of Substituents :
- Benzyl groups (e.g., CAS 1352925-95-1) increase logP values by ~1.5 units, improving blood-brain barrier penetration .
- Fluorine substitution (CAS 1179337-15-5) enhances metabolic stability by blocking cytochrome P450 oxidation sites, as evidenced by in vitro microsomal assays .
Stereochemical Modifications :
- Chiral analogs like tert-butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1914989-01-7) demonstrate enantioselective binding to serine proteases, with the (R)-isomer showing 10-fold higher potency than the (S)-isomer .
Synthetic Accessibility :
- The target compound is synthesized via a one-pot cyclization-alkylation protocol (32% yield), while benzyl-substituted derivatives require additional Pd-catalyzed coupling steps, reducing yields to 15–20% .
Biological Activity
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS Number: 1160247-03-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various receptors and pathways involved in physiological processes:
- GABA Receptor Modulation : Research indicates that compounds related to the diazaspiro series, including tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane derivatives, exhibit activity as GABA_A receptor antagonists. This modulation can influence neurotransmission and has implications for treating conditions such as anxiety and epilepsy .
- Cell Signaling Pathways : The compound has been implicated in modulating immune responses and cell signaling pathways, which may be beneficial in treating inflammatory diseases and immune disorders .
- Pain Management : Some studies suggest that these compounds could be effective in managing pain through their action on central nervous system pathways .
Therapeutic Applications
The potential therapeutic applications of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane include:
- Obesity Treatment : The compound may play a role in appetite regulation and energy metabolism, making it a candidate for obesity treatment .
- Psychiatric Disorders : Given its interaction with GABA_A receptors, it may also be explored for treating anxiety and other psychotic disorders .
Study 1: GABA_A Receptor Antagonism
A study published in the Journal of Medicinal Chemistry investigated the binding affinities of various diazaspiro compounds at GABA_A receptors. The results indicated that certain structural modifications significantly enhanced receptor antagonism, suggesting that tert-butyl 2-oxo-4-oxa derivatives could serve as lead compounds for developing new anxiolytic drugs .
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| Compound A | 50 | Antagonist |
| Tert-butyl derivative | 30 | Antagonist |
Study 2: Immune Modulation
Another research effort focused on the immunomodulatory effects of diazaspiro compounds. It was found that these compounds could alter macrophage activity, enhancing their ability to combat infections while also modulating T cell responses, which could be beneficial in autoimmune conditions .
Study 3: Pain Relief Mechanism
In a pharmacological evaluation, tert-butyl 2-oxo derivatives demonstrated significant analgesic effects in animal models. The mechanism was linked to their action on central pain pathways, indicating potential for development as analgesics .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate?
Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies and spirocyclization reactions . For example:
- Step 1: Boc-protection of the amine group to prevent unwanted side reactions.
- Step 2: Cyclization via nucleophilic substitution or ring-closing metathesis to form the spiro[5.5]undecane scaffold.
- Step 3: Oxidation at the 2-position to introduce the ketone moiety.
Key challenges include controlling stereochemistry and minimizing byproducts during cyclization. Purification often employs flash chromatography or HPLC , with yields optimized by adjusting reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, spirocyclic protons as multiplet signals).
- ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and spiro carbon connectivity.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₃H₂₄N₂O₃: 256.18 g/mol) .
- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-group vibrations (C-O at ~1250 cm⁻¹).
For structural ambiguity, X-ray crystallography is recommended to resolve spirocyclic conformation .
Advanced: How can researchers address discrepancies in reported solubility and stability data for this compound?
Answer:
Contradictions often arise from varying experimental conditions. A systematic approach includes:
- Solubility Studies: Test in solvents (e.g., DMSO, ethanol) at controlled temperatures (20–25°C) using UV-Vis spectroscopy or gravimetric analysis .
- Stability Profiling: Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products (e.g., hydrolysis of the Boc group).
- Data Normalization: Compare results against reference compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to isolate compound-specific behavior .
Advanced: What strategies optimize reaction yields during synthesis, particularly in mitigating side reactions?
Answer:
- Byproduct Suppression: Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates.
- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd(OAc)₂ for cross-coupling steps) or organocatalysts for enantioselective cyclization.
- Temperature Control: Lowering reaction temperature (−10°C) reduces epimerization risks in the spirocyclic core.
- In Situ Monitoring: ReactIR or LC-MS tracks reaction progress, enabling timely quenching .
Safety: What are the critical safety protocols for handling this compound based on structural analogs?
Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (H335 risk).
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid: Immediate eye flushing (15+ mins with water) and medical consultation for ingestion .
Environmental Impact: How can the environmental fate of this compound be assessed?
Answer:
- Degradation Studies: Perform photolysis (UV light exposure) and hydrolysis (pH 3–9 buffers) to identify breakdown products (e.g., oxazolidinones).
- Ecotoxicology: Use Daphnia magna assays to evaluate acute toxicity (EC₅₀ values).
- Partitioning Analysis: Measure logP (octanol-water) to predict bioaccumulation potential .
Advanced: How to resolve conflicting NMR data for the spirocyclic core in literature?
Answer:
- Variable Temperature (VT) NMR: Probe dynamic effects (e.g., ring-flipping) causing signal splitting.
- 2D Techniques: COSY and NOESY map proton-proton correlations to confirm spatial arrangement.
- Computational Validation: Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ORCA) .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent moisture ingress.
- Light Sensitivity: Use amber vials to avoid photodegradation.
- Incompatibilities: Separate from strong acids/bases to prevent Boc-group cleavage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
